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Compound of Interest

Compound Name: Benzyl-PEG9-alcohol

Cat. No.: B1445352 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural elucidation

of Benzyl-PEG9-alcohol, a heterobifunctional linker molecule increasingly utilized in the

development of advanced bioconjugates and targeted therapeutics such as Proteolysis

Targeting Chimeras (PROTACs). This document outlines the key analytical techniques, detailed

experimental protocols, and expected data for the unambiguous characterization of this

molecule.

Physicochemical Properties and Structural Data
Benzyl-PEG9-alcohol is comprised of a benzyl group at one terminus of a nine-unit

polyethylene glycol (PEG) chain, and a primary alcohol at the other. This structure imparts both

hydrophobicity (from the benzyl group) and hydrophilicity (from the PEG chain), making it a

versatile linker in drug development.[1][2]
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Property Value Reference

Chemical Formula C25H44O10 [3]

Molecular Weight 504.62 g/mol [3]

Exact Mass 504.2900 [3]

CAS Number 868594-48-3 [3]

SMILES Code

OCCOCCOCCOCCOCCOCC

OCCOCCOCCOCC1=CC=CC

=C1

[3]

Purity >98% (typical) [3]

Appearance To be determined [3]

Storage

Short term (days to weeks) at

0 - 4 °C; Long term (months to

years) at -20 °C

[3]

Analytical Techniques for Structural Elucidation
A multi-pronged analytical approach is essential for the comprehensive structural confirmation

and purity assessment of Benzyl-PEG9-alcohol. The primary techniques employed are

Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-

Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the unambiguous structural identification of PEGylated

compounds.[4] Both ¹H and ¹³C NMR are utilized to confirm the presence of the key structural

motifs: the benzyl group and the PEG backbone.

The following tables summarize the anticipated chemical shifts for Benzyl-PEG9-alcohol
based on data from analogous compounds and general principles of NMR spectroscopy.[5]

Spectra are typically acquired in deuterated chloroform (CDCl₃).[5]

Table 2: Expected ¹H NMR Chemical Shifts
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Protons
Chemical Shift (δ,
ppm)

Multiplicity Integration

Aromatic (C₆H₅) 7.25-7.35 Multiplet 5H

Benzylic (C₆H₅CH₂) 4.57 Singlet 2H

PEG Backbone (-

OCH₂CH₂O-)
~3.64 Multiplet 36H

Terminal Alcohol (-

CH₂OH)
~3.70 Triplet 2H

Hydroxyl (-OH) Variable Singlet (broad) 1H

Table 3: Expected ¹³C NMR Chemical Shifts

Carbon Chemical Shift (δ, ppm)

Aromatic (ipso-C) ~138

Aromatic (ortho-, para-C) ~128.4

Aromatic (meta-C) ~127.7

Benzylic (C₆H₅CH₂) ~73.2

PEG Backbone (-OCH₂CH₂O-) ~70.5

Terminal Alcohol (-CH₂OH) ~61.7

Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and purity of Benzyl-PEG9-
alcohol. Electrospray Ionization (ESI) coupled with Liquid Chromatography (LC-MS) is a

common technique for analyzing PEGylated molecules.[1]

Table 4: Expected Mass Spectrometry Data
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Ion Species Expected m/z

[M+H]⁺ 505.2977

[M+Na]⁺ 527.2796

[M+K]⁺ 543.2536

The mass spectrum of PEGylated compounds often shows a distribution of peaks

corresponding to different charge states and adducts.[6]

High-Performance Liquid Chromatography (HPLC)
HPLC is used to assess the purity of Benzyl-PEG9-alcohol and to separate it from any starting

materials or side products. Reversed-phase HPLC is a suitable method for this purpose.

Table 5: Typical HPLC Parameters

Parameter Condition Reference

Column
C18 reversed-phase (e.g., 100

mm x 2.1 mm, 3.5 µm)
[6]

Mobile Phase A Water with 0.1% Formic Acid [6]

Mobile Phase B
Acetonitrile with 0.1% Formic

Acid
[6]

Gradient 30% to 90% B over 10 minutes [6]

Flow Rate 0.2-0.4 mL/min [6]

Detection

UV at 254 nm (for the benzyl

group) and/or Evaporative

Light Scattering Detector

(ELSD)

Experimental Protocols
NMR Spectroscopy Protocol
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Sample Preparation: Accurately weigh 5-10 mg of Benzyl-PEG9-alcohol and dissolve it in

approximately 0.6 mL of deuterated chloroform (CDCl₃).[5] Transfer the solution to a clean,

dry 5 mm NMR tube.

Data Acquisition:

Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of 400 MHz or

higher to ensure adequate signal dispersion.[5]

For ¹H NMR, use a standard single-pulse experiment with a spectral width of -1 to 10 ppm.

[5] A sufficient number of scans (typically 16-64) should be used to achieve a good signal-

to-noise ratio.[4]

For ¹³C NMR, use a proton-decoupled pulse sequence.

Data Processing: Process the acquired data using appropriate software to perform Fourier

transformation, phase correction, and baseline correction. Integrate the signals in the ¹H

NMR spectrum to confirm the relative number of protons.

LC-MS Protocol
Sample Preparation: Dissolve the Benzyl-PEG9-alcohol sample in the initial mobile phase

composition (e.g., 70% Mobile Phase A, 30% Mobile Phase B) to a concentration of

approximately 1 mg/mL.

LC Separation: Inject 5-10 µL of the sample onto the reversed-phase column.[6] Elute the

compound using the gradient profile specified in Table 5.

MS Detection:

Operate the ESI source in positive ion mode.[6]

Set the mass spectrometer to acquire data over a relevant m/z range (e.g., 500-2000 m/z).

[6]

Data Analysis: Analyze the obtained mass spectrum to identify the molecular ion peaks and

any potential impurities.
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Click to download full resolution via product page

Caption: Chemical structure of Benzyl-PEG9-alcohol.

Experimental Workflow for Structure Elucidation
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Caption: General experimental workflow for the structure elucidation of Benzyl-PEG9-alcohol.

Application in PROTAC-Mediated Protein Degradation
Benzyl-PEG9-alcohol serves as a precursor for the synthesis of PROTACs, which are

bifunctional molecules that induce the degradation of a target protein of interest (POI).
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Caption: Simplified signaling pathway of PROTAC-mediated protein degradation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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